6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyranone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the azetidin-3-yl group: This step involves the reaction of the pyranone intermediate with an azetidine derivative under specific conditions.
Attachment of the phenoxypropanoyl group: This final step involves the acylation of the azetidin-3-yl intermediate with 2-phenoxypropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other pyranone derivatives, azetidine-containing compounds, and phenoxypropanoyl derivatives.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound of significant interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₉N₁O₄ |
Molecular Weight | 305.35 g/mol |
IUPAC Name | This compound |
The compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related symptoms.
- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways that are crucial for pain and inflammation management.
Antiinflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Analgesic Properties
In animal models, this compound has shown promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The administration of varying doses resulted in a dose-dependent reduction in pain responses, suggesting a potential role in pain management therapies.
Study 1: In Vivo Efficacy
A study conducted on rats evaluated the efficacy of the compound in a model of acute inflammation induced by carrageenan. The results showed that treatment with the compound significantly reduced paw edema compared to the control group, indicating effective anti-inflammatory activity.
Study 2: Safety Profile Assessment
In a toxicity study involving repeated dosing in rodents, this compound was well-tolerated at therapeutic doses. No significant adverse effects were observed, supporting its safety for further development.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other known anti-inflammatory agents:
Compound | Mechanism of Action | Efficacy (in vivo) | Safety Profile |
---|---|---|---|
6-Methyl Compound | Enzyme inhibition, receptor modulation | High | Well-tolerated |
Ibuprofen | COX inhibition | Moderate | Common side effects |
Aspirin | COX inhibition | Moderate | Gastrointestinal issues |
Properties
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-8-15(9-17(20)22-12)24-16-10-19(11-16)18(21)13(2)23-14-6-4-3-5-7-14/h3-9,13,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHOORSNUAGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.